molecular formula C21H23N3 B2886183 6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline CAS No. 877818-50-3

6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline

Cat. No.: B2886183
CAS No.: 877818-50-3
M. Wt: 317.436
InChI Key: FRGPHBMREVZMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline is a heterocyclic compound that features a quinazoline core structure. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the piperidine ring and phenyl group in this compound suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile and reacting it with 2-methylpiperidine in the presence of a suitable catalyst can yield the desired quinazoline derivative. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. Catalysts and reagents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted quinazoline derivatives with various functional groups attached.

Scientific Research Applications

6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazoline: Lacks the piperidine ring, which may reduce its pharmacological potency.

    4-Phenylquinazoline: Similar structure but different substitution pattern, affecting its biological activity.

    6-Methylquinazoline: Lacks the phenyl and piperidine groups, leading to different chemical properties.

Uniqueness

6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline is unique due to the combination of the quinazoline core with both a phenyl group and a piperidine ring. This structural arrangement enhances its potential for diverse biological activities and makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

6-methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3/c1-15-11-12-19-18(14-15)20(17-9-4-3-5-10-17)23-21(22-19)24-13-7-6-8-16(24)2/h3-5,9-12,14,16H,6-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGPHBMREVZMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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